molecular formula C15H12ClN3O B4329477 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B4329477
M. Wt: 285.73 g/mol
InChI Key: SUDHKEVZJUEABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound characterized by its chloro, methyl, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloro-4,6-dimethylpyridine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new drugs.

Medicine

The compound has been investigated for its medicinal properties, including potential anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industry, this compound can be used in the production of advanced materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine: : Lacks the oxadiazole ring, resulting in different chemical properties.

  • 5-Phenyl-1,2,4-oxadiazole derivatives: : Similar oxadiazole structure but different substituents on the pyridine ring.

Uniqueness

2-Chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of chloro, methyl, and oxadiazole groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-8-10(2)17-13(16)12(9)14-18-15(20-19-14)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHKEVZJUEABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-chloro-4,6-dimethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.